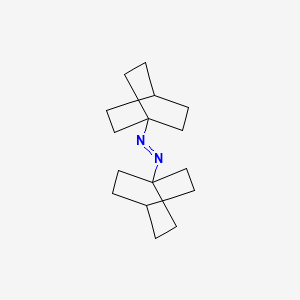![molecular formula C24H20 B14429575 9-Tert-butylbenzo[pqr]tetraphene CAS No. 80484-55-5](/img/structure/B14429575.png)
9-Tert-butylbenzo[pqr]tetraphene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Tert-butylbenzo[pqr]tetraphene is a polycyclic aromatic hydrocarbon (PAH) with a unique structure characterized by the presence of a tert-butyl group attached to the benzo[pqr]tetraphene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-tert-butylbenzo[pqr]tetraphene typically involves the cyclization of precursor molecules under specific conditions. One common method includes the catalytic cyclization of BN-naphthalenes with alkynes . The reaction conditions often require the presence of a transition metal catalyst to facilitate the formation of the polycyclic structure.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Tert-butylbenzo[pqr]tetraphene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can be performed using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Bromine, nitric acid, sulfuric acid as a catalyst.
Major Products Formed:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Hydrogenated aromatic rings.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
9-Tert-butylbenzo[pqr]tetraphene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Wirkmechanismus
The mechanism of action of 9-tert-butylbenzo[pqr]tetraphene involves its interaction with specific molecular targets and pathways. The compound can modulate various cellular processes, including signal transduction, gene expression, and enzyme activity. Its effects are mediated through binding to specific receptors or enzymes, leading to alterations in cellular function and activity .
Vergleich Mit ähnlichen Verbindungen
Tetraphenylene: A structurally related compound with similar aromatic properties.
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.
Fluoranthene: A PAH with a similar fused ring structure.
Uniqueness: 9-Tert-butylbenzo[pqr]tetraphene is unique due to the presence of the tert-butyl group, which imparts distinct chemical and physical properties. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
80484-55-5 |
|---|---|
Molekularformel |
C24H20 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
9-tert-butylbenzo[a]pyrene |
InChI |
InChI=1S/C24H20/c1-24(2,3)19-11-9-17-13-18-8-7-15-5-4-6-16-10-12-20(21(17)14-19)23(18)22(15)16/h4-14H,1-3H3 |
InChI-Schlüssel |
CVHZUPODBVYRMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


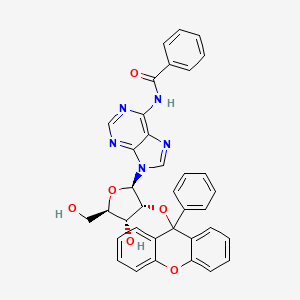
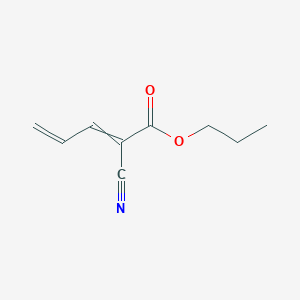


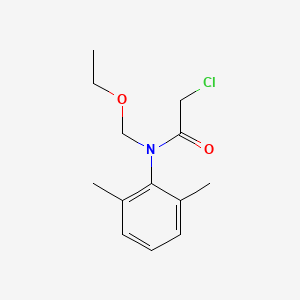
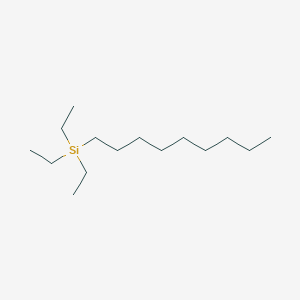
![(7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14429531.png)
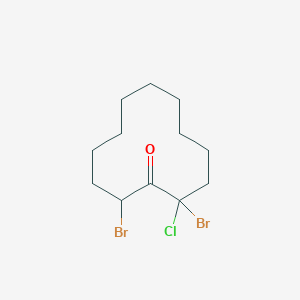
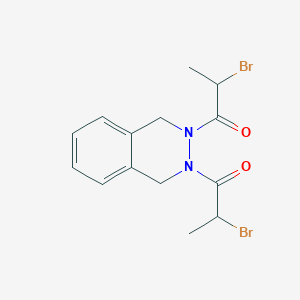
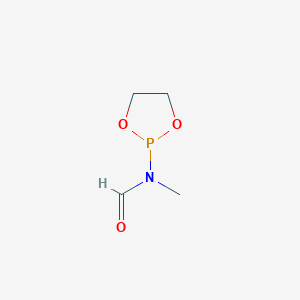
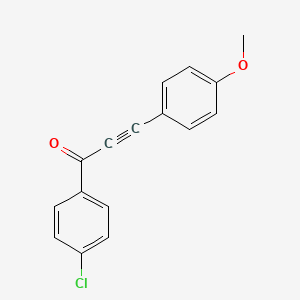
![{[6-(Propan-2-yl)cyclohex-3-en-1-ylidene]methanediyl}dibenzene-4,1-diyl diacetate](/img/structure/B14429553.png)
